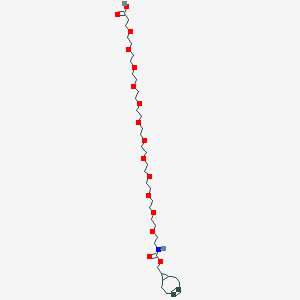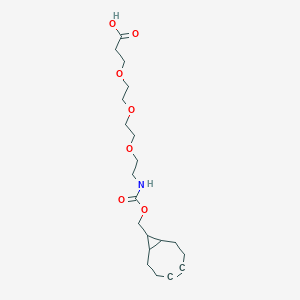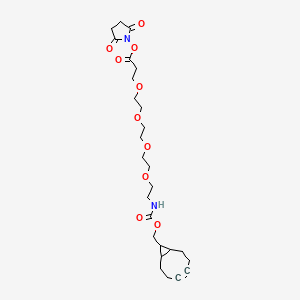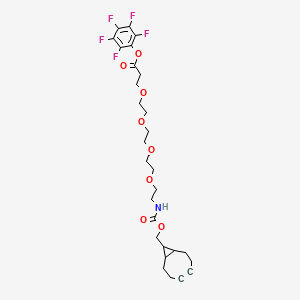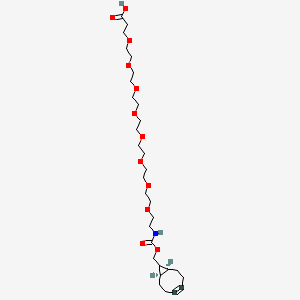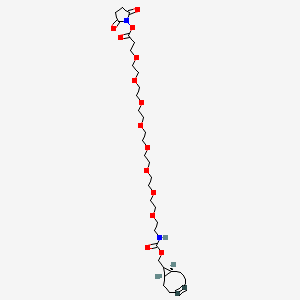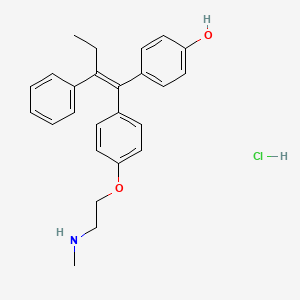
Etripamil
Overview
Description
Etripamil is a novel calcium channel blocker that is currently under development . It is used in the form of a nasal spray and is absorbed into the bloodstream in less than 10 minutes through the blood vessels in the inner lining of the nose . It has a rapid onset of action and works to quickly restore normal heart rhythm . Etripamil has been used in trials studying the treatment of Paroxysmal Supraventricular Tachycardia (PSVT) .
Molecular Structure Analysis
Etripamil has a molecular formula of C27H36N2O4 . Its average mass is 452.586 Da and its monoisotopic mass is 452.267517 Da . It belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .Physical And Chemical Properties Analysis
Etripamil is a small molecule with a molecular formula of C27H36N2O4 . Its average mass is 452.586 Da and its monoisotopic mass is 452.267517 Da . It is a member of the class of organic compounds known as phenylbutylamines .Scientific Research Applications
Etripamil for Rapid Heart Rate Reduction in PSVT : Etripamil has been found effective in reducing heart rate in patients with PSVT prior to conversion to sinus rhythm. This effect was sustained over a 60-minute observation period, indicating potential clinical benefits for self-management of PSVT (Ip et al., 2021).
Intranasal Delivery and Rapid Onset : The intranasal mode of delivery of Etripamil allows for rapid onset of action, making it a feasible option for patient self-administration. Clinical phase II trials showed its efficacy to be comparable to standard care, with an average time of 3 minutes from drug administration to conversion to sinus rhythm (Weintraub & Frishman, 2020).
Potential in Out-of-Hospital Treatment : Studies indicate that Etripamil is well-tolerated and potentially effective, with a safety profile acceptable for unsupervised self-administration, offering a promising option for out-of-hospital treatment for patients with PSVT (Chu & Gupta, 2021).
Phase III Clinical Trials : Etripamil has entered Phase III clinical trials, focusing on its safety and efficacy for the treatment of paroxysmal supraventricular tachycardias, further supporting its potential use in a medically unsupervised setting (Stambler et al., 2022).
High Conversion Rate of Induced SVT to Sinus Rhythm : A phase 2 study showed that Etripamil nasal spray rapidly terminated induced SVT with a high conversion rate, suggesting its potential use in real-world settings for the termination of SVT (Stambler et al., 2018).
Mechanism of Action
Etripamil is a fast-acting calcium channel blocker that affects the atrioventricular node within minutes . It works by blocking the movement of calcium ions through the calcium channels in the heart cells. This action slows down the rate at which the heart beats, thereby helping to restore a normal heart rhythm .
Future Directions
Etripamil is currently under development and has not yet been approved by the FDA . It has shown promise in clinical trials for the treatment of PSVT . Milestone Pharmaceuticals has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Etripamil for the treatment of PSVT . If approved, Etripamil will be the first rapid, reliable, and at-the-ready option in the acute treatment of PSVT .
properties
IUPAC Name |
methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNEHLGJGSQEL-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etripamil | |
CAS RN |
1593673-23-4 | |
| Record name | Etripamil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593673234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etripamil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12605 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETRIPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S82A18Y42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)


